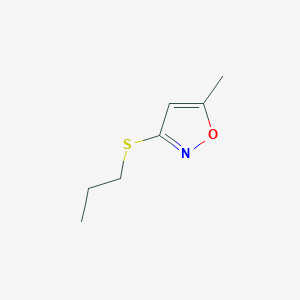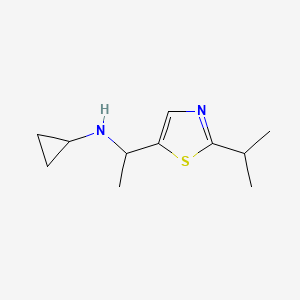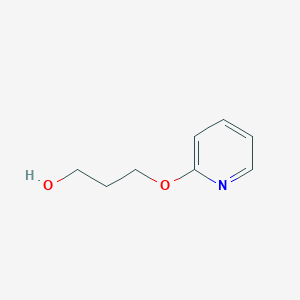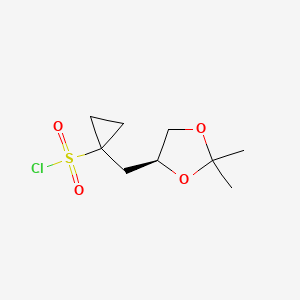
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride compound. Sulfonyl chlorides are a class of organic compounds containing the functional group R-SO2-Cl. They are widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonylureas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds.
Introduction of the dioxolane group: The dioxolane ring can be introduced via acetalization reactions involving diols and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Oxidation and reduction: Depending on the reaction conditions, the compound can undergo oxidation or reduction reactions, although these are less common for sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: Catalysts such as bases (e.g., triethylamine) or acids (e.g., HCl) may be used to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonylureas, and other sulfonyl derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Applications De Recherche Scientifique
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonylurea functionalities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonylurea derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of chloride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with enhanced reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to its chiral nature and the presence of both cyclopropane and dioxolane rings. These structural features can impart specific reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C9H15ClO4S |
|---|---|
Poids moléculaire |
254.73 g/mol |
Nom IUPAC |
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO4S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
XZKWFWOCXKFYCF-ZETCQYMHSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)CC2(CC2)S(=O)(=O)Cl)C |
SMILES canonique |
CC1(OCC(O1)CC2(CC2)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
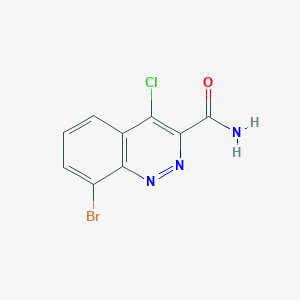
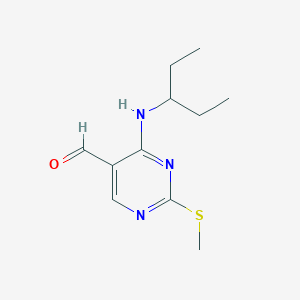
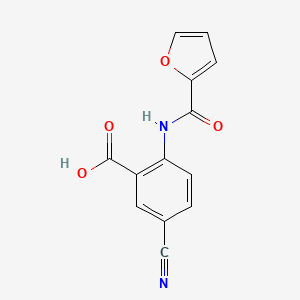
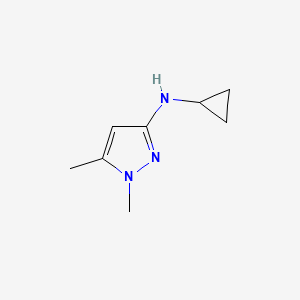
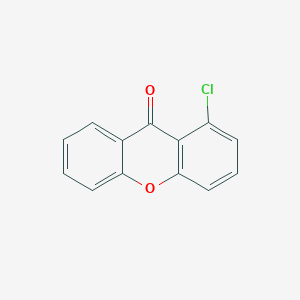
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
